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Compound of Interest

Compound Name: 2,2-Dimethylpiperidin-3-ol

Cat. No.: B15313435

While specific biological activity data for 2,2-Dimethylpiperidin-3-ol is not readily available in
the reviewed literature, a significant body of research exists for its structural analogs. This
guide provides a comparative overview of the diverse biological activities exhibited by various
piperidinol and piperidine derivatives, with a focus on their anti-inflammatory, anti-tuberculosis,
and receptor binding properties. The information is intended for researchers, scientists, and
professionals in drug development.

Anti-inflammatory and Analgesic Activities

Piperidine derivatives have been investigated for their potential to mitigate inflammation and
pain. A variety of assays have been employed to determine their efficacy.

Table 1: Anti-inflammatory and Analgesic Activity of Piperidine Analogs
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Compound/Derivati

Assay Results Reference
ve Class
Enhanced anti-
o o Carrageenan-induced inflammatory activity
Piperine Derivatives ) ) o [1]
paw inflammation compared to piperine
and diclofenac.
Nitric Oxide (NO) Compound 3 showed
Piperine Amide inhibition in LPS- the most potent 2]
Derivatives activated macrophage  activity with an IC50
J774.A1 cells value of 19.5 pM.
Derivatives 2 and 6
TPA acute o )
) ) ) ) exhibited excellent in
Piperlotines inflammation model ] o [3]
) vivo anti-inflammatory
(topical) o
activity.
] Derivative HN58
4-amino methyl o
Writhing test showed 100% [4]

piperidine derivatives

inhibition.

N-Arylpiperidines

Inhibition of LPS-
induced NO, PGE2,
and pro-inflammatory

cytokines

Showed significant

inhibitory effects.

Di- and
triketopiperidine

derivatives

Various in vivo anti-

inflammatory tests

Showed distinct anti-

inflammatory activity.

o Carrageenan-Induced Paw Edema: This in vivo model is used to assess acute inflammation.

A solution of carrageenan is injected into the sub-plantar tissue of a rodent's hind paw,

inducing an inflammatory response characterized by edema. The volume of the paw is

measured at various time points after injection. The anti-inflammatory effect of a test

compound, administered prior to the carrageenan, is determined by its ability to reduce the

swelling compared to a control group.
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« Nitric Oxide (NO) Inhibition Assay: This in vitro assay measures the ability of a compound to
inhibit the production of nitric oxide, a pro-inflammatory mediator. Macrophage cell lines
(e.g., RAW 264.7 or J774.A1) are stimulated with lipopolysaccharide (LPS) to induce the
expression of inducible nitric oxide synthase (iINOS) and subsequent NO production. The
concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured
using the Griess reagent. A decrease in nitrite levels in the presence of the test compound
indicates anti-inflammatory activity[2].

Anti-tuberculosis Activity

Certain piperidinol analogs have demonstrated promising activity against Mycobacterium
tuberculosis.

Table 2: Anti-tuberculosis Activity of Piperidinol Analogs

Stereochemist

Compound Substitution MIC (pg/mL) Reference
ry
R at secondary para-chloro on
4b _ 14 [5]
hydroxyl aryl C-ring
para-
S at secondary )
4m trifluoromethylon 1.7 [5]
hydroxyl )
aryl C-ring
General
derivatives 1, 2, Not specified Various 1.4-18.8 [5]
4a-p

e Minimum Inhibitory Concentration (MIC) Assay: The anti-tuberculosis activity is typically
determined by measuring the minimum inhibitory concentration (MIC) of the compounds.
This is the lowest concentration of a drug that inhibits the visible growth of a microorganism
after overnight incubation. The assay is performed in a multi-well plate format where a
standardized inoculum of Mycobacterium tuberculosis is exposed to serial dilutions of the
test compounds. The MIC value is determined by visual inspection or by using a colorimetric
indicator.
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Receptor Binding Affinity

Piperidine-based structures are known to interact with various central nervous system
receptors, notably sigma (o) and serotonin (5-HT) receptors.

Table 3: Sigma (o) and Serotonin (5-HT) Receptor Binding Affinities of Piperidine Analogs

Compound/Derivati Binding Affinity (Ki,
Target Receptor Reference
ve Class nM)
Phenoxyalkylpiperidin
yalypip ol 0.89-1.49 [6]

es (1b, (R)-2b, (S)-2b)

Phenoxyalkylpiperidin

ol 0.34-1.18 [6]
es (1a, (R)-2a, (S)-2a)

2,6-dimethyl
substituted derivative ol 4.43 [6]
(4a)

2,6-dimethyl
substituted derivative ol 59.4 [6]
(5a)

2-[4-(benzyl)-1-

iperidin-1-yl]-1-4-(4-
PP . y] . ( ol 3.2 [7]
phenylpiperazin-1-

yl)ethanone (1)

Halogenated
. o 5-HT2A 1.63 [8]
Diphenylpiperidines

Piperazine derivatives  5-HT7 IC50: 12-580 [9]

e Radioligand Binding Assays: These assays are used to determine the affinity of a compound
for a specific receptor. The assay involves incubating a source of the receptor (e.g., cell
membranes expressing the receptor) with a radiolabeled ligand that is known to bind to the
receptor with high affinity. The test compound is added at various concentrations to compete
with the radioligand for binding. The amount of radioactivity bound to the receptors is
measured, and the concentration of the test compound that inhibits 50% of the specific
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binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated
from the IC50 value[7][10]. For o1 and o2 receptor binding, common radioligands include --
INVALID-LINK---pentazocine and [3H]DTG, respectively[7].

Signaling Pathway

The sigma-1 (al) receptor is a chaperone protein located at the endoplasmic reticulum-
mitochondrion interface that modulates a variety of signaling pathways. Its activation by ligands
can lead to the translocation and interaction with various ion channels and signaling proteins,
influencing cellular processes like calcium signaling and neuronal activity[11][12].
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Caption: Sigma-1 Receptor Signaling Pathway.

In conclusion, while data on 2,2-Dimethylpiperidin-3-ol is sparse, its analogs exhibit a wide
range of significant biological activities. The piperidine scaffold is a versatile pharmacophore
that can be modified to target various biological systems, including those involved in
inflammation, infectious diseases, and neurological disorders. Further investigation into the
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structure-activity relationships of these compounds could lead to the development of novel
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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